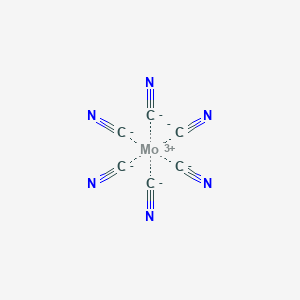

hexacyanidomolybdate(III)

Description

Hexacyanidomolybdate(III), represented as [Mo(CN)₆]³⁻, is a coordination complex where molybdenum in the +3 oxidation state is surrounded by six cyanide (CN⁻) ligands. This complex is part of the broader family of hexacyanometallates, which are characterized by a central metal ion coordinated to six cyanide ligands. Its synthesis typically involves reacting molybdenum(III) salts with cyanide ions under controlled pH and temperature conditions, though specific protocols may vary depending on the desired counterion (e.g., potassium or ammonium salts) .

The electronic structure of [Mo(CN)₆]³⁻ is influenced by the strong field cyanide ligands, which promote a low-spin configuration. This results in distinct magnetic and spectroscopic properties compared to high-spin cyanide complexes. The compound’s stability in aqueous solutions and redox activity make it a candidate for electrochemical applications, such as in redox-flow batteries or as a catalyst in organic transformations .

Properties

Molecular Formula |

C6MoN6-3 |

|---|---|

Molecular Weight |

252.1 g/mol |

IUPAC Name |

molybdenum(3+);hexacyanide |

InChI |

InChI=1S/6CN.Mo/c6*1-2;/q6*-1;+3 |

InChI Key |

BROFPDNTAXAMMU-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo+3] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexacyanidomolybdate(III) shares structural and functional similarities with other hexacyanometallates and transition metal complexes. Below is a detailed comparison with key analogs:

Hexacyanoferrate(III) ([Fe(CN)₆]³⁻)

- Oxidation State and Geometry : Iron in +3 oxidation state with octahedral coordination.

- Magnetic Properties : Low-spin configuration with one unpaired electron, leading to paramagnetism.

- Applications : Widely used in pigments (e.g., Prussian blue), electroplating, and as a redox mediator in electrochemical cells.

- Stability : Highly stable in acidic and neutral conditions but decomposes in strongly alkaline environments.

- Molecular Weight : 329.26 g/mol (for K₃[Fe(CN)₆]).

Ammonium Hexachlororhodate(III) ([RhCl₆]³⁻)

- Oxidation State and Geometry : Rhodium in +3 oxidation state with octahedral Cl⁻ ligands.

- Synthesis : Prepared via chlorination of rhodium salts in hydrochloric acid.

- Applications: Used in catalysis (e.g., hydrogenation reactions) and as a precursor for rhodium-based nanomaterials.

- Molecular Weight : 369.74 g/mol (for (NH₄)₃[RhCl₆]).

Unlike [Mo(CN)₆]³⁻, [RhCl₆]³⁻ exhibits stronger Lewis acidity due to Rh³⁺’s higher charge density, making it more effective in acid-catalyzed reactions. However, hexacyanidomolybdate(III) offers superior stability in aqueous media .

Hexamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃)

- Oxidation State and Geometry : Cobalt in +3 oxidation state with six NH₃ ligands.

- Synthesis : Produced by oxidizing Co²⁺ in the presence of ammonia and ammonium chloride, followed by H₂O₂ oxidation .

- Applications : Model compound for studying substitution kinetics and crystal field theory.

- Magnetic Properties : Diamagnetic due to low-spin d⁶ configuration.

Hexacyanidomolybdate(III) contrasts with [Co(NH₃)₆]³⁺ in ligand strength (CN⁻ vs. NH₃) and redox behavior. The cyanide ligands in [Mo(CN)₆]³⁻ create a stronger field, stabilizing higher oxidation states of molybdenum .

Comparative Data Table

| Compound | Oxidation State | Ligands | Molecular Weight (g/mol) | Color | Key Applications |

|---|---|---|---|---|---|

| Hexacyanidomolybdate(III) | +3 | CN⁻ | ~340 (estimated) | Dark green | Catalysis, Electrochemistry |

| Hexacyanoferrate(III) | +3 | CN⁻ | 329.26 | Red | Pigments, Redox Mediators |

| Ammonium Hexachlororhodate(III) | +3 | Cl⁻ | 369.74 | Dark red | Catalysis, Nanomaterials |

| Hexamminecobalt(III) Chloride | +3 | NH₃ | 267.48 | Purple | Educational/Research Reagent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.